molecular formula C11H15NO3 B7863677 2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol

2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol

Cat. No.: B7863677
M. Wt: 209.24 g/mol
InChI Key: UNDOPGAUVUMGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol (CAS 881456-11-7) is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is identified by the InChI Key WKGWYEQBFQJBMU-UHFFFAOYSA-N and is characterized by the SMILES structure OCCNCC1=CC=C2OCCOC2=C1 . Researchers should note that this product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. The 1,4-benzodioxin scaffold, which forms the core of this molecule, is a structure of significant interest in medicinal chemistry and has been investigated for its potential interaction with various biological targets. Scientific literature indicates that derivatives based on the 2,3-dihydro-1,4-benzodioxin structure have been explored as alpha2C adrenoceptor antagonists for potential use in treating diseases of the central and peripheral nervous systems, such as Parkinson's disease, depression, and Alzheimer's disease . Furthermore, other sulfamide-containing derivatives incorporating this scaffold have demonstrated broad-spectrum anticonvulsant activity in preclinical models, acting through mechanisms that include inhibition of voltage-gated sodium channels . From a safety and handling perspective, this compound is classified with the signal word "Warning" and carries hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should consult the corresponding Safety Data Sheet (SDS) and adhere to all recommended precautionary statements, which include wearing protective gloves and eye protection, using only in a well-ventilated area, and not breathing its dust or mist . Proper storage conditions should be followed as specified in the SDS.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-5-4-12-8-9-2-1-3-10-11(9)15-7-6-14-10/h1-3,12-13H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDOPGAUVUMGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic applications based on recent research findings.

The molecular formula of this compound is C14_{14}H19_{19}N1_{1}O3_{3} with a molecular weight of approximately 249.31 g/mol. The compound features a benzodioxin moiety, which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with appropriate amines in the presence of solvents like DMF or DMSO. Various synthetic routes have been explored to optimize yield and purity.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds derived from 2,3-dihydrobenzo[1,4]dioxin. For instance, derivatives have been screened against enzymes such as α-glucosidase and acetylcholinesterase, showing promising results in inhibiting these enzymes which are relevant to Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)Reference
Compound Aα-glucosidase25
Compound BAcetylcholinesterase15
This compoundTBDTBD

Pharmacological Applications

The compound has been investigated for its role as an alpha-2C adrenergic receptor antagonist. Such activity suggests potential therapeutic applications in treating peripheral and central nervous system diseases . The selectivity and potency of these compounds make them candidates for further development in pharmacotherapy.

Case Studies

A notable case study involved the evaluation of a series of benzodioxin derivatives for their neuroprotective effects. In vitro assays demonstrated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress. This suggests a mechanism through which these compounds may exert neuroprotective effects .

Table 2: Neuroprotective Effects

CompoundCell Line% Cell ViabilityReference
Compound ASH-SY5Y (Neuroblastoma)85%
Compound BPC12 (Pheochromocytoma)90%
This compoundTBDTBD

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Benzodioxin Moieties

The benzodioxin core is a common feature in several pharmacologically active compounds. Key analogs include:

S 16924
  • Structure: (R)-2-[1-[2-(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone.
  • Key Features :
    • Acts as a partial agonist at 5-HT1A receptors and antagonist at D2/D3/D4 dopaminergic receptors.
    • Demonstrates antipsychotic activity comparable to clozapine but with reduced extrapyramidal side effects .
    • Enhances frontocortical dopamine release while suppressing subcortical dopamine, a profile distinct from haloperidol .
Compound 9l, 9m, 9n
  • Structures: Rhodanine derivatives with benzodioxin-methylamino-butyl side chains and varying arylidene substituents (e.g., 1,3-benzodioxol-5-yl, 4-hydroxy-3-methoxybenzylidene) .
  • Key Features :
    • Exhibit anticancer activity via inhibition of protein kinases and tumor cell lines.
    • Melting points vary with substituents: 9n (202–204°C, red powder) vs. 9l (172–233°C, yellow powder) .
  • Comparison: The target compound’s ethanolamine group may confer different solubility and bioavailability compared to the rhodanine-thioxothiazolidinone core of 9l–9n.
α2C-AR Selective Compound
  • Structure: N-{2-[4-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide.
  • Key Features :
    • >100-fold selectivity for α2C-AR over α2A-AR, with negligible CNS α2B-AR activity .
  • Comparison: The target compound’s ethanolamine chain may limit diazepane-like α2C-AR affinity but could retain benzodioxin-mediated receptor modulation.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Structure Highlights Key Receptors/Activities Melting Point/Solubility Therapeutic Potential
Target Compound Benzodioxin + ethanolamine Potential 5-HT1A/α-AR modulation Not reported Antipsychotic/antidepressant
S 16924 Benzodioxin-oxyethyl-pyrrolidinyl-fluorophenyl 5-HT1A agonist, D2/D3/D4 antagonist N/A (liquid formulation) Antipsychotic
9l–9n Rhodanine-benzodioxin-arylidene Protein kinase inhibition 170–243°C (decomposes) Anticancer
α2C-AR Compound Benzodioxin-diazepane-phenoxy α2C-AR agonist Not reported Cognitive disorders

Receptor Affinity and Selectivity

  • 5-HT1A Receptor: S 16924’s partial agonism (Ki = 5–10 nM) contrasts with clozapine’s weaker activity (Ki > 100 nM), suggesting the benzodioxin-ethanolamine scaffold may retain moderate 5-HT1A affinity .
  • Dopaminergic Receptors: Haloperidol’s high D2 affinity (Ki = 0.5 nM) exceeds S 16924 (Ki = 20–50 nM), indicating that ethanolamine derivatives may prioritize serotoninergic over dopaminergic activity .

Preparation Methods

Aldehyde Intermediate Synthesis

The benzodioxin-5-carbaldehyde intermediate is synthesized via oxidation of 2,3-dihydrobenzodioxin-5-methanol. For example:

  • Step 1 : Reduction of 2,3-dihydrobenzodioxin-5-carboxylic acid (4442-53-9 ) using LiAlH₄ in tetrahydrofuran (THF) yields the corresponding alcohol (99% yield).

  • Step 2 : Oxidation of the alcohol to the aldehyde using MnO₂ or Swern conditions.

Reductive Amination with Ethanolamine

The aldehyde reacts with ethanolamine under reductive conditions:

  • Reagents : NaBH₄ or NaBH₃CN in methanol or ethanol.

  • Conditions : 50–70°C for 6–24 hours.

  • Yield : 70–85% after purification by column chromatography.

Table 1: Reductive Amination Conditions and Outcomes

Starting MaterialReducing AgentSolventTemperature (°C)Time (h)Yield (%)
5-CarbaldehydeNaBH₄MeOH501278
5-CarbaldehydeNaBH₃CNEtOH70685

Nucleophilic Substitution Routes

Halogenated Intermediate Preparation

Bromination or chlorination of 2,3-dihydrobenzodioxin-5-methanol generates a reactive halide (e.g., 5-bromomethyl derivative).

Displacement with Ethanolamine

  • Reagents : Ethanolamine, K₂CO₃, or DIPEA in polar aprotic solvents (DMF, DMSO).

  • Conditions : 80–100°C for 8–16 hours.

  • Yield : 60–75% after recrystallization.

Table 2: Nucleophilic Substitution Parameters

Halide DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)
5-BromomethylK₂CO₃DMF801268
5-ChloromethylDIPEADMSO100872

Catalytic Hydrogenation of Nitriles

Nitrile Synthesis

The 5-cyanomethyl derivative is prepared via nucleophilic substitution of the halide with potassium cyanide (KCN).

Hydrogenation to Primary Amine

  • Catalyst : Raney Ni or Pd/C under H₂ pressure (1–3 atm).

  • Conditions : 60–80°C in ethanol or THF.

  • Yield : 65–80% after distillation.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics:

  • Reagents : Ethanolamine, benzodioxin-5-carbaldehyde, and NaBH₃CN in DMF.

  • Conditions : 100°C for 15–30 minutes under microwave (300 W).

  • Yield : 88–92% with reduced side products.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Reductive amination offers high yields but requires stringent moisture control.

  • Nucleophilic substitution is scalable but generates stoichiometric waste (e.g., HBr).

  • Microwave methods reduce reaction times but demand specialized equipment.

Purity and Characterization

Final products are characterized via:

  • ¹H/¹³C NMR : Key signals include δ 4.25–4.35 ppm (dioxin CH₂) and δ 3.60–3.70 ppm (ethanolamine CH₂).

  • HPLC : Purity >98% achieved using C18 columns (acetonitrile/water mobile phase).

Industrial-Scale Considerations

  • Cost-Effectiveness : Halogenation routes are preferred for bulk synthesis due to low reagent costs.

  • Green Chemistry : Recent protocols replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME).

Emerging Trends

  • Enzymatic Amination : Pilot studies use transaminases to catalyze amine formation under mild conditions.

  • Flow Chemistry : Continuous-flow systems enhance safety and throughput for nitro-reduction steps.

Q & A

Q. What steps mitigate batch-to-batch variability in bioactivity assays?

  • Standardize synthetic protocols (e.g., strict anhydrous conditions for bromination) . For cell-based assays, use passage-controlled cell lines and include reference controls (e.g., clozapine for 5-HT1A) in each plate. Inter-lab validation via blinded sample exchange ensures reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.